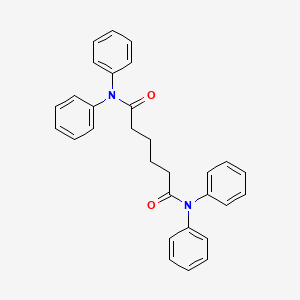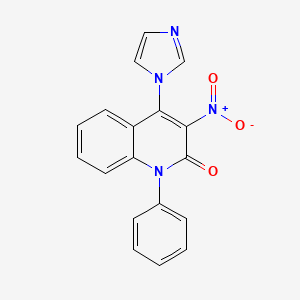![molecular formula C22H16Cl2N2O3S B5082056 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5082056.png)
2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide, also known as DAPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH belongs to the class of thiosemicarbazone compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Mécanisme D'action
The mechanism of action of 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities and purified. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. This compound is also cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. One area of research is to investigate its potential as an antiviral agent. This compound has been shown to inhibit the replication of various viruses, and further studies could explore its efficacy against other viral infections. Another area of research is to investigate the mechanism of action of this compound in more detail. Understanding how this compound inhibits ribonucleotide reductase and topoisomerase II could lead to the development of new cancer therapies. Finally, future studies could investigate the potential of this compound as an anti-inflammatory agent. This compound has been found to reduce inflammation in animal models, and further studies could explore its potential for treating inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves the condensation of 2-acetylnaphthalene with thiosemicarbazide in the presence of acetic acid to produce 2-acetylthiosemicarbazone. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of triethylamine to produce this compound. The yield of this compound obtained from this method is around 50%.
Propriétés
IUPAC Name |
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S/c23-15-8-16(24)10-18(9-15)26-21(28)11-19(22(26)29)30-12-20(27)25-17-6-5-13-3-1-2-4-14(13)7-17/h1-10,19H,11-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEMUUIGLFCCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)
![8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5081987.png)

![1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5081997.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B5082005.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)
![benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5082008.png)

![2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)


![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5082060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B5082066.png)
